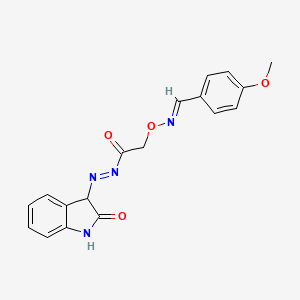![molecular formula C9H5IN2OS B12851639 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of iodine, a nitrile group, and a thiazole ring in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another synthetic route involves the use of 2-iodo-3-methyl-5-nitropyridine, which undergoes a nucleophilic substitution reaction with thiourea, followed by cyclization to form the thiazolo[3,2-a]pyridine core. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines or alcohols from nitrile or carbonyl groups.
Scientific Research Applications
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-8-carbonitrile
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-7-carbonitrile
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carboxamide
Uniqueness
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C9H5IN2OS |
|---|---|
Molecular Weight |
316.12 g/mol |
IUPAC Name |
6-iodo-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C9H5IN2OS/c1-5-4-14-9-6(3-11)2-7(10)8(13)12(5)9/h2,4H,1H3 |
InChI Key |
NSXXPHBJFGNJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C(C=C(C(=O)N12)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)



![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)

![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)

![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)



